(2E)-N-propyl-3-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide
Description
This compound is an α,β-unsaturated enamide featuring two thiophene moieties: a thiophen-2-yl group at the β-position and an N-propyl-N-(thiophen-3-ylmethyl) substitution (Fig. 1). The (2E) stereochemistry indicates a trans configuration across the double bond.
Properties
IUPAC Name |
(E)-N-propyl-3-thiophen-2-yl-N-(thiophen-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c1-2-8-16(11-13-7-10-18-12-13)15(17)6-5-14-4-3-9-19-14/h3-7,9-10,12H,2,8,11H2,1H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTQMBUMDPGLJP-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CC1=CSC=C1)C(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-propyl-3-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide typically involves the following steps:
Formation of the Amide Bond: The starting materials, thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, are first converted to their respective acid chlorides using thionyl chloride.
Coupling Reaction: The acid chlorides are then reacted with N-propylamine and N-(thiophen-3-yl)methylamine in the presence of a base such as triethylamine to form the corresponding amides.
Condensation Reaction: The amides are then subjected to a condensation reaction with prop-2-enal in the presence of a catalyst such as piperidine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2E)-N-propyl-3-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding amine.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives of the thiophene rings.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (2E)-N-propyl-3-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide exhibit anticancer properties. Research has shown that thiophene derivatives can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. For instance, one study demonstrated that a related thiophene compound significantly inhibited cell proliferation in various cancer cell lines, suggesting a potential application in cancer therapy .
Anticonvulsant Properties
The structural analogs of this compound have been investigated for their anticonvulsant effects. Cinnamamide derivatives, for example, have shown promising results in preclinical models for epilepsy treatment. These compounds were effective in reducing seizure frequency and severity in animal models, indicating a potential therapeutic role for similar thiophene-based compounds .
Antimicrobial Activity
Thiophene derivatives have also been explored for their antimicrobial properties. Studies indicate that compounds with thiophene moieties demonstrate significant antibacterial and antifungal activities against various pathogens. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic processes .
Case Studies
Several case studies illustrate the applications and efficacy of thiophene-containing compounds:
- Cinnamamide Derivatives : A study on cinnamamide derivatives demonstrated significant anticonvulsant activity in various seizure models, suggesting that modifications to the structure could enhance efficacy against epilepsy .
- Antitumor Activity : Research on related thiophene compounds showed promising results in inhibiting tumor growth in xenograft models, highlighting their potential as anticancer agents .
- Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial activity of different thiophene derivatives against common pathogens, revealing effective inhibition at low concentrations .
Mechanism of Action
The mechanism of action of (2E)-N-propyl-3-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions with aromatic residues in proteins, while the amide moiety can form hydrogen bonds with amino acid side chains.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include enamide derivatives with thiophene substituents, differing in nitrogen substituents, aromatic rings, or functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Polarity: The target compound’s dual thiophene groups increase hydrophobicity compared to analogs with nitrophenyl (e.g., 288.32 g/mol compound) or cyano groups (e.g., 36a) .
- Steric Effects: The bulky N-(thiophen-3-ylmethyl) group may hinder rotational freedom compared to smaller substituents like methylaminopropyl in Impurity B .
Biological Activity
(2E)-N-propyl-3-(thiophen-2-yl)-N-[(thiophen-3-yl)methyl]prop-2-enamide is a thiophene-based compound recognized for its unique structural properties and potential biological activities. The compound features a conjugated system with thiophene rings, which are known to impart distinct electronic characteristics and biological reactivity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | (E)-N-propyl-3-thiophen-2-yl-N-(thiophen-3-ylmethyl)prop-2-enamide |
| Molecular Formula | C15H17NOS2 |
| CAS Number | 1235690-55-7 |
The presence of thiophene rings in its structure allows for significant interactions with various biological targets, enhancing its pharmacological potential.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thiophene moieties can engage in π–π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains, facilitating various biochemical processes.
1. Anti-inflammatory Activity
Thiophene derivatives have been documented for their anti-inflammatory properties. Studies have shown that compounds similar to this compound exhibit inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, crucial in inflammatory pathways. For instance, one study reported an IC50 value of 29.2 µM for a related thiophene derivative against the 5-lipoxygenase enzyme .
2. Antimicrobial Activity
Recent research indicates that thiophene derivatives possess significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for related compounds against resistant strains of Acinetobacter baumannii and Escherichia coli ranged from 16 to 32 mg/L, demonstrating their potential as effective antimicrobial agents .
3. Anticancer Potential
Thiophene-based compounds have also been investigated for their anticancer activities. Their ability to modulate gene expression related to cell proliferation and apoptosis has been highlighted in various studies, suggesting that they may serve as potential therapeutic agents in cancer treatment .
Case Studies
Several studies have explored the biological activities of thiophene derivatives, providing insights into their mechanisms and therapeutic potentials:
- Study on Anti-inflammatory Effects : A derivative exhibited significant anti-inflammatory activity in a carrageenan-induced paw edema model, showing a reduction in inflammation comparable to standard treatments like indomethacin .
- Antimicrobial Efficacy : A study on a series of thiophene derivatives demonstrated their bactericidal effects against resistant bacterial strains, enhancing understanding of their application in treating infections caused by multidrug-resistant bacteria .
Comparative Analysis
A comparative analysis of this compound with other thiophene derivatives reveals its unique profile:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
